methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-16-9-7-14(8-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-5-15(6-4-13)20(26)28-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICAMTANWMIWLC-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound can be represented by the following chemical structure:
The synthesis typically involves the reaction of appropriate hydrazones with methyl benzoate derivatives under controlled conditions to yield the desired product. The reaction mechanism often includes carbonyl activation and nucleophilic attack by hydrazone intermediates, leading to the formation of the pyrazole moiety.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7) : The compound showed an IC50 value of approximately 15 µM, indicating potent inhibitory activity.
- Lung Cancer (A549) : Exhibited similar cytotoxicity with IC50 values around 12 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.
2.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro studies revealed that it effectively inhibits Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Fungal Activity : The compound demonstrated antifungal activity against species such as Candida albicans, with an MIC of 16 µg/mL.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S phase transition.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed, characterized by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
4. Case Studies
Several case studies have documented the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | MCF-7 | 15 | Induces apoptosis via caspase activation |
| Study B | A549 | 12 | Causes mitochondrial dysfunction |
| Study C | E. coli | 16 | Effective against antibiotic-resistant strains |
5.
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its clinical potential and elucidate detailed mechanisms underlying its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analog is methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate (), which replaces the 4-methoxyphenyl group with a 4-methylphenyl substituent. Key differences include:
- In contrast, the 4-chlorobenzoyl group in introduces electron-withdrawing effects, favoring electrophilic reactivity .
- Solubility : The methoxy group improves lipophilicity relative to the hydroxylated analog in , which may form stronger hydrogen bonds but has lower membrane permeability .
Q & A
Basic Questions
Q. What are the common synthetic routes for methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with condensation of hydrazine derivatives with carbonyl-containing intermediates. For example, intermediates like 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid can be coupled with hydrazonoyl benzoate precursors using coupling agents. Reaction optimization involves adjusting solvent systems (e.g., dichloromethane or ethanol), temperature (reflux conditions), and catalysts (e.g., acetic acid). Post-synthesis purification employs column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound's structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the pyrazole, benzoate, and hydrazone moieties. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Safety Data Sheets (SDS) classify the compound under acute toxicity categories (oral, dermal, inhalation). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in sealed containers at ambient temperature, avoiding light and moisture. Emergency protocols include immediate decontamination and medical consultation for exposure .
Advanced Questions
Q. How can discrepancies in reported molecular formulas for this compound be resolved using analytical methods?
- Methodological Answer : Discrepancies in molecular formulas (e.g., C20H18N4O3 vs. C17H18N4O3) arise from differences in synthetic batches or analytical errors. To resolve this, use HRMS to determine the exact mass (e.g., 362.13789 Da) and elemental analysis to quantify C, H, N, and O percentages. Cross-validate with PubChem data .
Q. What strategies are effective in determining the crystal structure of this compound using X-ray diffraction and SHELX refinement?
- Methodological Answer : Crystallize the compound via slow evaporation in solvents like ethanol. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process using SHELXT for structure solution. Refinement with SHELXL includes anisotropic displacement parameters for non-H atoms and hydrogen placement via geometric constraints. Validate with R1 < 0.05 and wR2 < 0.15 .
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of pyrazole derivatives like this compound?
- Methodological Answer : Synthesize analogs with variations in the pyrazole (e.g., substituents at the 3-position) or benzoate groups. Test biological activity (e.g., enzyme inhibition via IC50 assays) against targets like meprin α/β. Use computational docking (e.g., AutoDock Vina) to predict binding interactions and correlate with experimental data .
Q. What methodologies are recommended for analyzing contradictory data in biological assays involving this compound?
- Methodological Answer : Address variability by standardizing assay protocols: use consistent cell lines (e.g., MCF-7 for cytotoxicity), control for compound stability (e.g., HPLC monitoring), and apply statistical tools (e.g., ANOVA with post-hoc tests). Replicate experiments across independent labs to confirm reproducibility .
Q. How can computational chemistry approaches predict the binding modes of this compound with biological targets?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to model ligand-protein interactions. Generate 3D structures of targets (e.g., kinases) from PDB, dock the compound using Glide (Schrödinger Suite), and analyze binding energy (ΔG) and key residues (e.g., hydrogen bonds with catalytic sites). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
